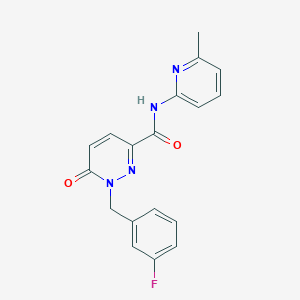

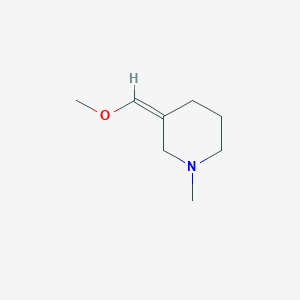

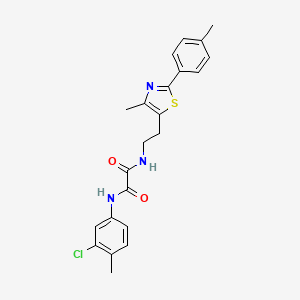

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(Methoxymethylidene)-1-methylpiperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

Scientific Research Applications

Electrochemical Methylation

(Norcott et al., 2019) discussed the use of 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me), a stable compound at ambient temperature, in electrochemical methylation. They demonstrated that electrochemical oxidation of TEMPO-Me produces a potent electrophilic methylating agent, effective in methylation via an SN2 mechanism.

Palladium-Catalyzed Aminocarbonylation

(Takács et al., 2014) explored the use of alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This method efficiently produced carboxamides and ketocarboxamides from iodoalkenes and iodoarenes, respectively.

Dopamine D4 Receptor Antagonists

(Schlachter et al., 1997) identified substituted 4-aminopiperidine compounds with high affinity and selectivity for human dopamine D4 receptors. These compounds, including 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine, could be useful in in vitro studies requiring selective tagging or blockade of dopamine D4 sites.

Ring Contraction in Organic Synthesis

(Tehrani et al., 2000) demonstrated the conversion of 3-methoxypiperidines to 2-(bromomethyl)pyrrolidines using boron(III) bromide. This reaction, involving a rare conversion of piperidines to pyrrolidines, proceeds via an intermediate bicyclic aziridinium ion.

Ab Initio Studies in Chemistry

(Saettel & Wiest, 2000) conducted ab initio calculations on substituted pentadienes and heteroanalogues, including (3Z)-3-methoxypenta-1,3-diene, providing insights into the effects of substituents in pericyclic reactions.

Antitumor Agents

(Atwell et al., 1986) synthesized a series of acridine-substituted analogues of amsacrine, including compounds with 3'-methylamino groups. These compounds showed higher levels of DNA binding, water solubility, and in vivo solid tumor activity compared to their amsacrine counterparts.

Fluorescent Chemosensors

(Roy et al., 2019) reported on a rhodamine-based compound as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibits metal- and ligand-centered dual emissions, showcasing its potential as a magnetoluminescent bifunctional molecular material.

Piperidine Derivatives in Organic Synthesis

(Shono et al., 1984) discussed the anodic oxidation of N-methoxycarbonylpiperidine derivatives, leading to the synthesis of pseudoconhydrine and N-methylpseudoconhydrine, Conium alkaloids.

properties

IUPAC Name |

(3Z)-3-(methoxymethylidene)-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-5-3-4-8(6-9)7-10-2/h7H,3-6H2,1-2H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFKDJBAPJINIH-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=COC)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC/C(=C/OC)/C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)